Cas no 1965-29-3 (Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]-)
Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]-
- 2-(2-(2-aminoethylamino)ethylamino)ethanol
- 2-[2-(2-aminoethylamino)ethylamino]ethanol
- 2-({2-[(2-aminoethyl)amino]ethyl}amino)ethanol
- 2-hydroxyethyldiethylenetriamine
- 2-Ethanediamine, N-(2-aminoethyl)-N'-(2-hydroxyethyl)-1
- n-(2-hydroxyethyl)-diethylenetriamin
- 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-ethanol
- N-(2-Hydroxyethyl)diethylenetriamine
- N-(Hydroxyethyl)diethylenetriamine
- DTXSID60862803
- Q27284682
- BRN 1739454
- 8-AMINO-3,6-DIAZAOCTANOL
- Hydroxyethyldiethylenetriamine
- SCHEMBL151858
- 4-04-00-01559 (Beilstein Handbook Reference)
- NS00046060
- 1,2-Ethanediamine, N-(2-aminoethyl)-N'-(2-hydroxyethyl)-
- EINECS 217-811-2
- 1965-29-3
- AKOS006278473
- 2-((2-((2-Aminoethyl)amino)ethyl)amino)ethan-1-ol
- UNII-N7V9G95NWB
- W-109732
- DIETHYLENETRIAMINE, N-(2-HYDROXYETHYL)-
- 2-[2-(2-amino-ethylamino)-ethylamino]-ethanol
- N7V9G95NWB
- Ethanol, 2-((2-((2-aminoethyl)amino)ethyl)amino)-
- Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-
- MONOHYDROXYETHYLDIETHYLENETRIAMINE
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- Inchi: 1S/C6H17N3O/c7-1-2-8-3-4-9-5-6-10/h8-10H,1-7H2
- InChI Key: HVOBSBRYQIYZNY-UHFFFAOYSA-N
- SMILES: OCCNCCNCCN
Computed Properties
- Exact Mass: 147.13731
- Monoisotopic Mass: 147.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 7
- Complexity: 61
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- Density: 1.005
- Boiling Point: 290 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.4974
- PSA: 70.31
Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00AQV3-10g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 10g |
$9.00 | 2025-02-11 | |
| A2B Chem LLC | AF00275-5g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 5g |
$16.00 | 2024-04-20 | |
| A2B Chem LLC | AF00275-25g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 25g |
$23.00 | 2024-04-20 | |
| A2B Chem LLC | AF00275-100g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 100g |
$44.00 | 2024-04-20 | |
| A2B Chem LLC | AF00275-500g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 500g |
$125.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1081218-500g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 95% | 500g |
$230 | 2022-10-23 | |
| Aaron | AR00AQV3-5g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 5g |
$6.00 | 2025-02-11 | |
| Aaron | AR00AQV3-25g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 25g |
$18.00 | 2025-02-11 | |
| Aaron | AR00AQV3-100g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 100g |
$44.00 | 2023-12-14 | |
| Aaron | AR00AQV3-500g |
2-(2-(2-aminoethylamino)ethylamino)ethanol |
1965-29-3 | 98% | 500g |
$138.00 | 2023-12-14 |
Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- Suppliers
Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- Related Literature
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Lin Qiu,Chengcheng Zhu,Huachao Chen,Ming Hu,Weijiang He,Zijian Guo Chem. Commun. 2014 50 4631
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Ya-Lin Qi,Hai-Rong Wang,Li-Li Chen,Yong-Tao Duan,Sheng-Yu Yang,Hai-Liang Zhu Chem. Soc. Rev. 2022 51 7752
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Junling Yin,Jingting Zhan,Qingxia Hu,Shuhong Huang,Weiying Lin Chem. Soc. Rev. 2023 52 2011
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4. The acceptor properties of some organophosphorus(V) bromidesRobert M. K. Deng,Keith B. Dillon J. Chem. Soc. Dalton Trans. 1984 1917
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5. Carbon tetrachloride–dimethyl sulphone–potassium hydroxide–t-butyl alcohol: a convenient new reagent for gem-dichloromethylenation of alkenesChi-Duen Poon,Po-Wai Yuen,Tim-On Man,Chun-Sing Li,Tze-Lock Chan J. Chem. Soc. Perkin Trans. 1 1984 1561
Additional information on Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]-
Introduction to Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- and Its Applications in Modern Chemical Biology
Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, a compound with the CAS number 1965-29-3, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its complex amino functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and biotechnological advancements. The intricate structure of this molecule, featuring multiple amine moieties, makes it a versatile candidate for various biochemical interactions and drug development strategies.
The chemical structure of Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- can be described as a linear aliphatic chain with multiple amino groups attached at specific positions. This configuration allows the molecule to engage in hydrogen bonding and other forms of non-covalent interactions, which are crucial for its role in biological systems. The presence of multiple amine functionalities enhances its solubility in polar solvents, making it an ideal candidate for aqueous-based biochemical assays and formulations.
In recent years, the study of Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- has been closely linked to the development of novel therapeutic agents. Researchers have been exploring its potential as a chelating agent for metal ions, which is particularly relevant in the context of targeted drug delivery systems. The ability of this compound to form stable complexes with metal ions like copper and zinc has opened new avenues for treating metal ion deficiencies and toxicities.
Moreover, Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- has shown promise in the field of enzyme inhibition. Its structural features allow it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity. This property is particularly valuable in the development of drugs targeting enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. For instance, studies have demonstrated its efficacy in inhibiting kinases and proteases, which are key players in cell signaling pathways.
The compound's multifunctionality also extends to its role as a building block for more complex molecules. Chemists have utilized Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- as a precursor in synthesizing peptidomimetics and other bioactive peptides. These synthetic strategies leverage the compound's ability to introduce multiple amine groups into a single molecular framework, facilitating the creation of intricate three-dimensional structures that can interact with biological targets with high specificity.
Recent advancements in computational chemistry have further enhanced our understanding of Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]-'s behavior. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its interaction with biological macromolecules such as proteins and nucleic acids. These computational studies have been instrumental in predicting binding affinities and optimizing drug-like properties, thereby accelerating the drug discovery process.
In the context of green chemistry, Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- has been explored as a sustainable alternative to traditional synthetic reagents. Its biodegradability and low toxicity profile make it an attractive choice for environmentally friendly chemical processes. Researchers are investigating its use in catalytic systems that minimize waste generation and energy consumption, aligning with global efforts to promote sustainable practices in chemical manufacturing.
The pharmaceutical industry has also shown interest in Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- due to its potential as an adjuvant or co-formulant in drug formulations. Its ability to enhance drug solubility and stability has been exploited in developing oral and injectable medications. Additionally, its compatibility with various excipients makes it a versatile component in multi-component drug delivery systems.
Looking ahead, the future research directions for Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- are promising. Efforts are underway to expand its applications into areas such as regenerative medicine and tissue engineering. The compound's ability to promote cell adhesion and growth makes it a candidate for developing biomaterials that can support tissue repair and regeneration.
In conclusion, Ethanol,2-[[2-[(2-aminoethyl)amino]ethyl]amino]- is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from metal chelation to enzyme inhibition and drug formulation. As our understanding of this molecule continues to grow, so too will its impact on advancing medical science and improving human health.
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